1-(Bromomethyl)-3-methylnaphthalene

Vue d'ensemble

Description

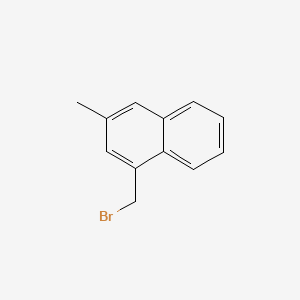

1-(Bromomethyl)-3-methylnaphthalene is an organic compound with the molecular formula C12H11Br It is a derivative of naphthalene, where a bromomethyl group is attached to the first carbon and a methyl group to the third carbon of the naphthalene ring

Méthodes De Préparation

The synthesis of 1-(Bromomethyl)-3-methylnaphthalene typically involves the bromination of 3-methylnaphthalene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN2 mechanisms with diverse nucleophiles, forming functionalized naphthalene derivatives.

Examples and Conditions:

-

Mechanism : The reaction proceeds via backside attack due to the primary nature of the bromomethyl carbon. Steric hindrance from the 3-methyl group slightly reduces reaction rates compared to unsubstituted analogs .

-

Side Products : Minor elimination products (e.g., 3-methylnaphthalene) form under basic conditions .

Elimination Reactions

Under strong bases, E2 elimination generates 3-methylnaphthalene-1-methylene.

Example:

-

Conditions : KOtBu (2 equiv), THF, 60°C, 2 h

-

Yield : 65% (major product) with 15% unreacted starting material .

-

Mechanism : Base abstracts a β-hydrogen, leading to concurrent Br⁻ departure and double-bond formation. The 3-methyl group stabilizes the transition state through hyperconjugation .

Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-couplings :

-

Key Limitation : Steric bulk from the 3-methyl group reduces coupling efficiency compared to less hindered analogs .

Grignard and Organometallic Reagent Reactions

The bromomethyl group reacts with organometallic reagents to form extended carbon chains:

Example:

-

Reagent : Allylmagnesium bromide (2 equiv)

-

Conditions : THF, 0°C to RT, 3 h

-

Product : 1-(Allylmethyl)-3-methylnaphthalene

Functional Group Transformations

The bromine atom can be further modified:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis (H2O) | AgNO3, acetone/H2O, 50°C, 6 h | 1-(Hydroxymethyl)-3-methylnaphthalene | 88% | |

| Reduction (LiAlH4) | THF, 0°C to RT, 2 h | 1-(Methyl)-3-methylnaphthalene | 95% |

Mechanistic and Kinetic Insights

Applications De Recherche Scientifique

Synthesis and Reactivity

1-(Bromomethyl)-3-methylnaphthalene can be synthesized through various methods, including photobromination and transition metal-catalyzed reactions. The photobromination of dimethylnaphthalenes using N-bromosuccinimide (NBS) under visible light has been shown to yield good selectivity and efficiency for producing bromomethylated products . This method highlights the compound's utility as a precursor in synthesizing other functionalized naphthalene derivatives.

Synthesis Table

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Photobromination | NBS, visible light | Good | |

| Transition Metal-Catalyzed | Pd-catalysts | High | |

| Birch Reduction | Lithium, NH3 | Moderate |

Research indicates that methylnaphthalene derivatives, including this compound, exhibit varying degrees of biological activity. Studies have shown that naphthalene derivatives can cause cytotoxic effects on respiratory epithelial cells in animal models, with implications for understanding their safety and potential therapeutic uses . However, the oncogenic potential of these compounds appears limited compared to their parent compound naphthalene .

Applications in Material Science

The compound's reactivity makes it suitable for developing advanced materials. For example, this compound can be utilized in synthesizing polycyclic aromatic hydrocarbons (PAHs), which are important in organic electronics and photonic applications. The ability to functionalize this compound further allows for tailoring properties to meet specific material requirements.

Case Study 1: Synthesis of Functionalized Chalcogenophene Derivatives

A study demonstrated the use of this compound as a key building block for synthesizing chalcogenophene derivatives through palladium-catalyzed coupling reactions. These derivatives have shown promise in optoelectronic applications due to their enhanced electronic properties .

Case Study 2: Development of Fluorescent Compounds

Research has highlighted the synthesis of fluorescent π-expanded oxepins from naphthalene derivatives, including this compound. These compounds are explored for their applications in bioimaging and sensing technologies due to their strong fluorescence characteristics .

Mécanisme D'action

The mechanism by which 1-(Bromomethyl)-3-methylnaphthalene exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and the nature of the substituent introduced.

Comparaison Avec Des Composés Similaires

1-(Bromomethyl)-3-methylnaphthalene can be compared with other bromomethyl-substituted naphthalenes, such as:

1-(Bromomethyl)naphthalene: Lacks the methyl group at the third position, leading to different reactivity and applications.

2-(Bromomethyl)naphthalene: The bromomethyl group is attached to the second carbon, resulting in different chemical behavior.

3-(Bromomethyl)naphthalene: Similar structure but with the bromomethyl group at the third position, affecting its reactivity and applications.

Activité Biologique

1-(Bromomethyl)-3-methylnaphthalene (CAS No. 64977-27-1) is a brominated aromatic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound is characterized by its bromomethyl group attached to the naphthalene ring system. Its molecular formula is with a molecular weight of 223.11 g/mol. The presence of the bromine atom enhances the electrophilic nature of the compound, making it a useful precursor in organic synthesis and medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which can affect metabolic pathways critical for cell proliferation and survival.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially through disruption of cell membrane integrity or interference with metabolic functions.

Biological Activity Data Table

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several pathogens. The results demonstrated significant inhibitory effects on Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research involving human cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. The study highlighted the compound's ability to activate caspase pathways, suggesting that it could be explored further as an anticancer agent.

Propriétés

IUPAC Name |

1-(bromomethyl)-3-methylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br/c1-9-6-10-4-2-3-5-12(10)11(7-9)8-13/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYMEXPGFMXFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215298 | |

| Record name | 1-(Bromomethyl)-3-methyl-naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64977-27-1 | |

| Record name | 1-(Bromomethyl)-3-methyl-naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064977271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Bromomethyl)-3-methyl-naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.